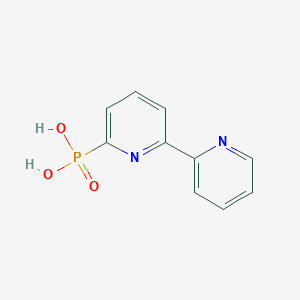
2,2'-Bipyridine-6-phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bipyridine-6-phosphonic acid is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings. This compound is notable for its ability to coordinate with metal ions, making it a valuable ligand in various chemical processes. Its unique structure, featuring a phosphonic acid group, enhances its binding properties and broadens its application spectrum in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine-6-phosphonic acid typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This technique uses an organotin compound and a halopyridine, also catalyzed by palladium.
Negishi Coupling: This method employs organozinc compounds and halopyridines with a palladium catalyst.
Industrial Production Methods: Industrial production of 2,2’-Bipyridine-6-phosphonic acid often utilizes scalable versions of the above-mentioned coupling reactions. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Bipyridine-6-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydrobipyridine derivatives.
Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various bipyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2,2’-Bipyridine-6-phosphonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science.
Biology: The compound is used in the design of metal-based drugs and diagnostic agents.
Medicine: Its metal complexes are explored for therapeutic applications, including anticancer and antimicrobial agents.
Industry: It is utilized in the development of dye-sensitized solar cells and other electronic devices.
Mécanisme D'action
The mechanism of action of 2,2’-Bipyridine-6-phosphonic acid primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various chemical reactions. The phosphonic acid group enhances the stability and solubility of the metal complexes, making them more effective in their respective applications .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Lacks the phosphonic acid group, resulting in different binding properties.
4,4’-Bipyridine: Has a different substitution pattern, affecting its coordination behavior.
2,2’-Bipyridine-6,6’-dicarboxylic acid: Contains carboxylic acid groups instead of phosphonic acid, leading to variations in solubility and reactivity.
Uniqueness: 2,2’-Bipyridine-6-phosphonic acid is unique due to its phosphonic acid group, which provides enhanced binding affinity and stability in metal complexes. This makes it particularly valuable in applications requiring robust and efficient coordination compounds .
Propriétés
Numéro CAS |
261367-25-3 |
|---|---|
Formule moléculaire |
C10H9N2O3P |
Poids moléculaire |
236.16 g/mol |
Nom IUPAC |
(6-pyridin-2-ylpyridin-2-yl)phosphonic acid |
InChI |
InChI=1S/C10H9N2O3P/c13-16(14,15)10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-7H,(H2,13,14,15) |
Clé InChI |
KHRGDPAXGBFKSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC(=CC=C2)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine)](/img/structure/B12571092.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
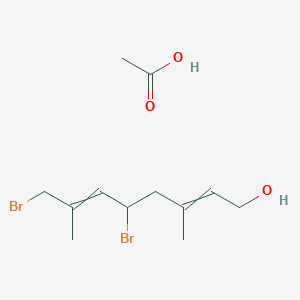
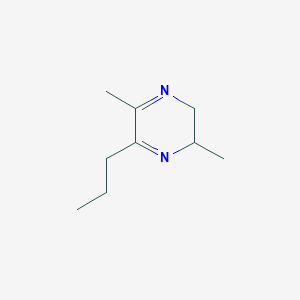
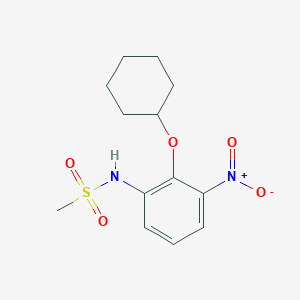
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)


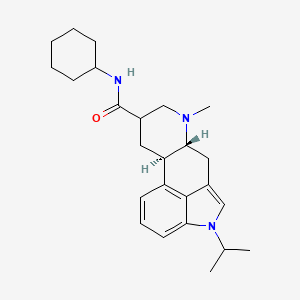
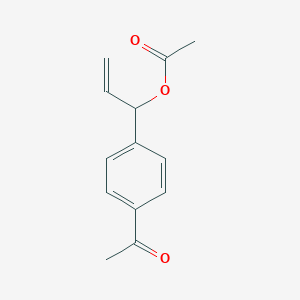
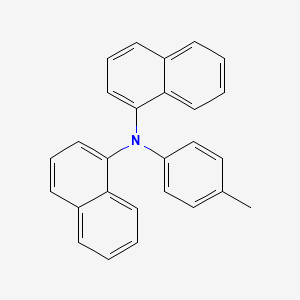
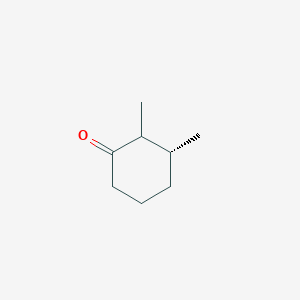
![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
